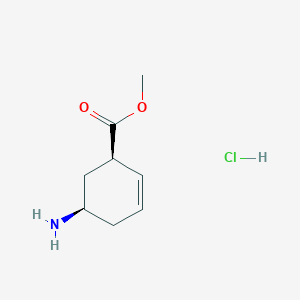

Methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate hydrochloride is a compound of interest in the field of organic chemistry due to its potential applications in pharmaceuticals and as a building block in organic synthesis. The compound features a cyclohexene ring with an amino group and a carboxylate ester function, which can be derivatized into various other functional groups.

Synthesis Analysis

The synthesis of related cyclohexene derivatives has been explored in several studies. For instance, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates was achieved by parallel kinetic resolution, which is a method that could potentially be adapted for the synthesis of the target compound . Additionally, the use of ring-closing metathesis and diastereoselective Grignard reactions has been reported for the synthesis of a functionalized cyclohexene skeleton, which could be relevant for constructing the cyclohexene core of the target molecule .

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives can be elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride was confirmed using these methods . These techniques could similarly be applied to determine the precise configuration and conformation of methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate hydrochloride.

Chemical Reactions Analysis

Cyclohexene derivatives can undergo various chemical reactions. The reaction of cyclohexylamine with different aldehydes has been shown to yield products through nucleophilic substitution or condensation followed by hydrolysis, indicating the reactivity of the cyclohexylamine moiety . This suggests that the amino group in the target compound may also be reactive and could participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexene derivatives, such as solubility, melting point, and reactivity, are crucial for their practical applications. The purity and physical properties of compounds like (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 4-aminobutyrate hydrochloride have been assessed using HPLC coupled to mass spectrometry . Similar analytical techniques would be necessary to characterize the target compound.

Aplicaciones Científicas De Investigación

Catalytic Applications

Methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate;hydrochloride finds application in catalytic processes. Müller et al. (2005) discuss its use as an amine nucleophile in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes, resulting in derivatives with potential significance in organic synthesis (Müller et al., 2005).

Synthesis of Complex Molecules

Zeng et al. (2009) describe the synthesis of a stable spirocyclic carbene, utilizing a related compound as a precursor. This highlights its role in synthesizing complex molecules with potential applications in medicinal chemistry (Zeng et al., 2009).

Microwave-assisted Synthesis

The compound is used in microwave-assisted synthesis processes. Onogi, Higashibayashi, and Sakurai (2012) demonstrate its use in the synthesis of methyl (1S,2R,4S,5S)-7-aza-5-hydroxybicyclo[2.2.1]heptane-2-carboxylate, showcasing its utility in accelerating chemical reactions (Onogi, Higashibayashi & Sakurai, 2012).

Chemistry of Derivatives

Sirat, Thomas, and Tyrrell (1979) discuss various chemical reactions involving derivatives of methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate;hydrochloride, such as dehydration and hydrolysis, which are fundamental in organic chemistry research (Sirat, Thomas & Tyrrell, 1979).

Carbohydrate Carbocyclization

Poulsen and Madsen (2002) explore its use in carbohydrate carbocyclization. This research highlights its role in creating functionalized cyclohexenes, an important aspect in the development of new pharmaceuticals (Poulsen & Madsen, 2002).

Novel Amino Acid-like Building Blocks

Bruzgulienė et al. (2022) focus on synthesizing new heterocyclic amino acid-like building blocks using derivatives of this compound. This research is vital for developing new peptides and proteins for therapeutic applications (Bruzgulienė et al., 2022).

Platinum(IV) Complexes

Giandomenico et al. (1995) study the formation of Platinum(IV) complexes using this compound, which has implications in the development of new antitumor agents (Giandomenico et al., 1995).

Propiedades

IUPAC Name |

methyl (1R,5R)-5-aminocyclohex-2-ene-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h2-3,6-7H,4-5,9H2,1H3;1H/t6-,7+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRRSDKUZCFMQB-UOERWJHTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-Benzylpiperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2551448.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] cyclopropanecarboxylate](/img/structure/B2551449.png)

![6,6-dimethyl-9-(4-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2551454.png)

![1,3-Benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone](/img/structure/B2551455.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2551459.png)

![(1R,2S,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B2551462.png)

![5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-amine](/img/structure/B2551466.png)